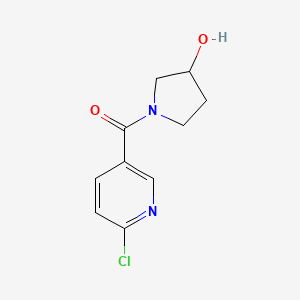
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
説明
“1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol” is a chemical compound with the CAS Number: 1568222-59-2 . It has a molecular weight of 226.66 . The IUPAC name for this compound is (3S)-1- [ (6-chloro-3-pyridinyl)carbonyl]-3-pyrrolidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClN2O2/c11-9-2-1-7 (5-12-9)10 (15)13-4-3-8 (14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is an oil . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol, are crucial for biological molecules such as heme and chlorophyll. These derivatives exhibit aromatic characteristics due to the extensive delocalization of nitrogen electrons. They are often synthesized through the condensation of amines with carbonyl-containing compounds, leading to various derivatives, including hydroxypyrroles, ketones, acids, and pyrrolidines, with applications in solvents and dyes (Anderson & Liu, 2000).
Synthesis of 1-Benzopyrano[2,3-c]pyrrolidines
Chromones with electron-withdrawing substituents react with azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines. This reaction showcases the versatility of pyrrolidine derivatives in creating novel compounds with potential for diverse applications (Sosnovskikh et al., 2014).
Synthesis of 1′-Aza-C-Nucleosides
Pyrrolidine derivatives like 1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol are used in the synthesis of 1′-aza-C-nucleosides, demonstrating their role in creating bioactive molecules with potential therapeutic applications (Filichev & Pedersen, 2001).
Intercalating Nucleic Acids (INAs)
The incorporation of pyrrolidine derivatives into oligodeoxynucleotides forms intercalating nucleic acids (INAs), influencing the stability of DNA and RNA duplexes. This has implications in the study of genetic material and its interactions (Filichev & Pedersen, 2003).
Safety And Hazards
The compound has the following hazard statements: H315, H319, H335 . These codes indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The safety data sheet (MSDS) for this compound can provide more detailed safety information .
特性
IUPAC Name |
(6-chloropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,4]Diazepane-1-carboxylic acid methyl ester hydrochloride](/img/structure/B1428302.png)
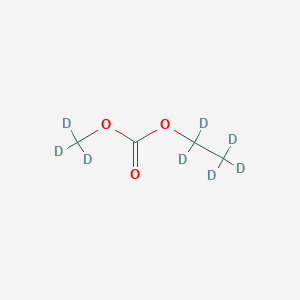
![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1428306.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
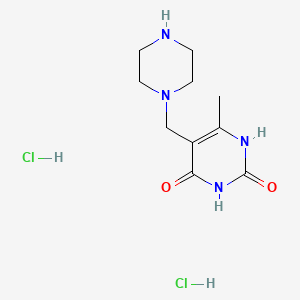
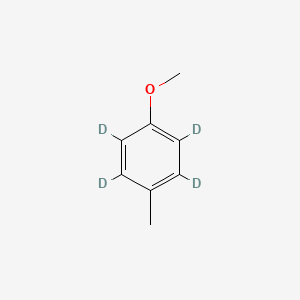
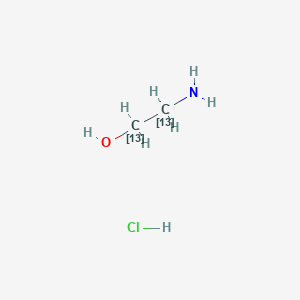
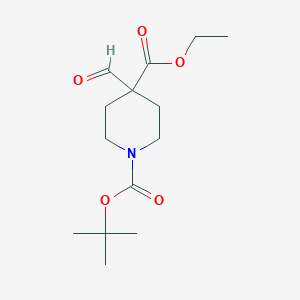
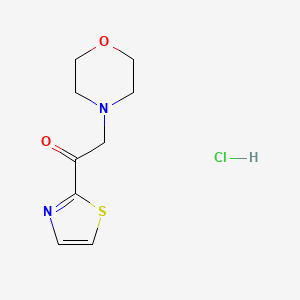
![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)